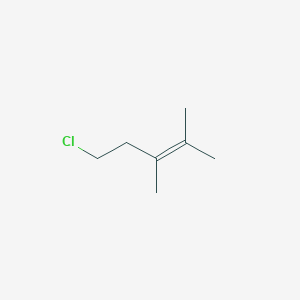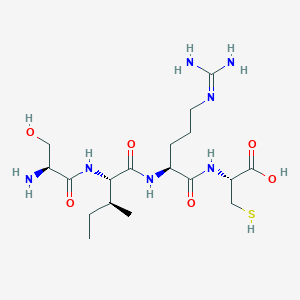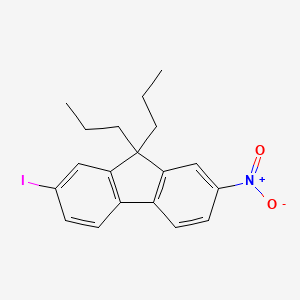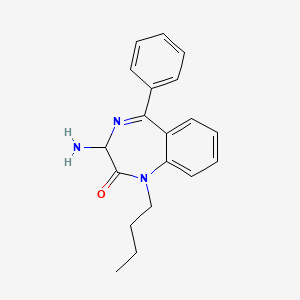
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a chloro group, an ethyl ester, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of more oxidized compounds, such as carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The chloro group and the pyrrolidinone ring play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be compared with other pyrrolidinone derivatives, such as:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar structure but lacks the chloro group.
Ethyl 2-(2-oxopyrrolidin-1-ylidene)acetate: Similar structure but lacks the chloro group and has a different substitution pattern.
Propiedades
Número CAS |
652151-66-1 |
|---|---|
Fórmula molecular |
C8H10ClNO3 |
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H10ClNO3/c1-2-13-8(12)7(9)5-3-4-6(11)10-5/h2-4H2,1H3,(H,10,11) |
Clave InChI |
BFRSUJOWDFMEHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCC(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
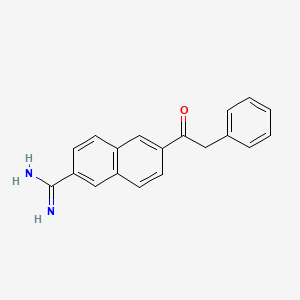
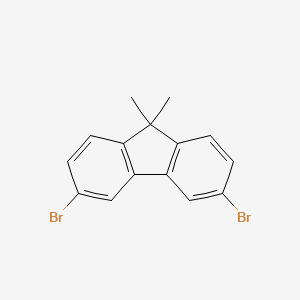
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
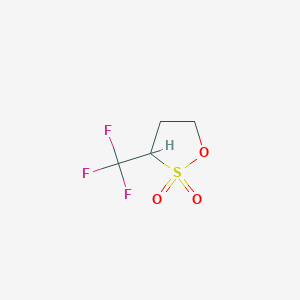
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
